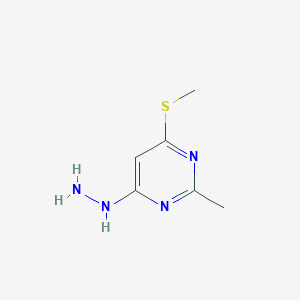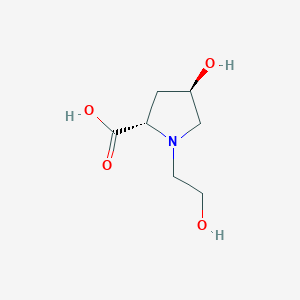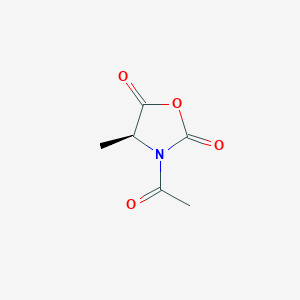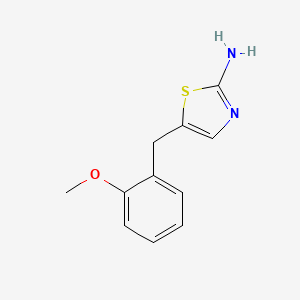
1-(2-methyl-6-(methylthio)pyrimidin-4-yl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methyl-6-(methylthio)pyrimidin-4-yl)hydrazine is a chemical compound with the molecular formula C6H10N4S It is a pyrimidine derivative characterized by the presence of hydrazino, methyl, and methylthio groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methyl-6-(methylthio)pyrimidin-4-yl)hydrazine typically involves the reaction of 2-methyl-6-methylthiopyrimidine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazino derivative. After completion of the reaction, the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation, crystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-methyl-6-(methylthio)pyrimidin-4-yl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions.
Major Products Formed
Oxidation: Formation of azo or azoxy compounds.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
1-(2-methyl-6-(methylthio)pyrimidin-4-yl)hydrazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-methyl-6-(methylthio)pyrimidin-4-yl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological activity. The compound may also interact with enzymes and receptors, affecting their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine
- 2-Methyl-6-methylthiopyrimidine
- 4-Amino-2-methyl-6-methylthiopyrimidine
Uniqueness
1-(2-methyl-6-(methylthio)pyrimidin-4-yl)hydrazine is unique due to the presence of both hydrazino and methylthio groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other pyrimidine derivatives, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
99469-78-0 |
|---|---|
Formule moléculaire |
C6H10N4S |
Poids moléculaire |
170.24 g/mol |
Nom IUPAC |
(2-methyl-6-methylsulfanylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C6H10N4S/c1-4-8-5(10-7)3-6(9-4)11-2/h3H,7H2,1-2H3,(H,8,9,10) |
Clé InChI |
FQQHRCXWMQXHHB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC(=N1)SC)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Methoxy-2-[2-[(2-methoxyphenyl)-phenylphosphoryl]ethyl-phenylphosphoryl]benzene](/img/structure/B8668542.png)
![3-[(1-Methoxypropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B8668552.png)







